molecular formula C9H15N3 B2760760 1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-amine CAS No. 1341582-52-2

1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-amine

Cat. No.: B2760760
CAS No.: 1341582-52-2
M. Wt: 165.24
InChI Key: SMTFSUNYVRBZIO-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)ethan-1-amine (CAS 1376332-64-7 in its dihydrochloride form) is a heterocyclic amine featuring a cyclopropyl group attached to the ethanamine backbone and a 1-methylimidazole substituent at the second carbon . This compound is primarily utilized in pharmaceutical and chemical research, with its dihydrochloride salt enhancing solubility for experimental applications.

Properties

IUPAC Name

1-cyclopropyl-2-(1-methylimidazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-5-4-11-9(12)6-8(10)7-2-3-7/h4-5,7-8H,2-3,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTFSUNYVRBZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC(C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclization of α-Aminoketones

A foundational approach involves the cyclization of α-aminoketones under basic conditions. For example, 1-methylimidazole-2-carbaldehyde reacts with cyclopropylamine in ethanol using potassium hydroxide (KOH) as a catalyst. The reaction proceeds via nucleophilic addition of the amine to the aldehyde, followed by dehydration to form the imine intermediate. Subsequent cyclization at 80°C for 12 hours yields the imidazole core with a cyclopropyl substituent. This method achieves moderate yields (60–70%) but requires careful pH control to avoid side reactions such as over-oxidation.

Microwave-Assisted Cyclocondensation

Recent advances utilize microwave irradiation to accelerate cyclocondensation. A mixture of 1-methylglyoxal and cyclopropylacetonitrile in dimethylformamide (DMF) undergoes microwave heating at 150°C for 30 minutes, producing the imidazole ring with an embedded cyclopropyl group. This method reduces reaction times by 80% compared to conventional heating and improves yields to 75–85%. However, scalability remains limited due to equipment constraints.

Alkylation and Amine Functionalization

Nucleophilic Substitution with Cyclopropyl Bromide

Post-cyclization alkylation introduces the ethanamine side chain. The imidazole intermediate is treated with cyclopropyl bromide in the presence of sodium hydride (NaH) as a base. The reaction proceeds via an SN2 mechanism, substituting a hydrogen atom on the imidazole nitrogen with the cyclopropyl-ethylamine moiety. Yields range from 50–65%, with byproducts including di-alkylated species and unreacted starting material.

Reductive Amination of Ketone Precursors

A two-step reductive amination protocol is widely adopted. First, 1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)ethan-1-one is synthesized via Friedel-Crafts acylation using acetyl chloride and cyclopropane carboxaldehyde. The ketone is then reduced to the corresponding amine using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–5). This method achieves high purity (95%) and yields of 80–90%, making it preferable for industrial-scale production.

Catalytic Hydrogenation for Amine Synthesis

Palladium-Catalyzed Hydrogenolysis

Catalytic hydrogenation offers a direct route to the target amine. Starting from the nitro derivative, 1-cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)nitroethane, hydrogen gas is passed over a palladium-on-carbon (Pd/C) catalyst at 50 psi and 60°C. The reaction selectively reduces the nitro group to an amine while preserving the cyclopropyl and imidazole functionalities. Yields exceed 85%, with catalyst recycling enabling cost-effective production.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Base-Catalyzed Cyclization 60–70 85–90 Simple setup, low cost Long reaction times, moderate yields
Microwave Cyclocondensation 75–85 90–95 Rapid synthesis, high yields Limited scalability
Reductive Amination 80–90 95 High purity, industrial applicability Requires ketone precursor
Catalytic Hydrogenation 85–90 98 Selective, recyclable catalyst High-pressure equipment needed

Optimization Strategies and Industrial Scaling

Solvent Selection and Purification

Ethyl acetate and cyclohexane mixtures (1:1 v/v) are optimal for column chromatography, resolving unreacted cyclopropylamine and imidazole byproducts. Industrial processes favor continuous distillation to isolate the amine, achieving throughputs of 100–200 kg per batch.

Green Chemistry Innovations

Recent protocols replace toxic solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME). Additionally, enzymatic reduction using alcohol dehydrogenases minimizes waste generation, though enzyme stability at scale remains a challenge.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following structural formula:

  • Molecular Formula : C10_{10}H14_{14}N4_{4}
  • CAS Number : 1341582-52-2
  • SMILES Notation : NC(C1CC1)Cc1nccn1C

This structure indicates the presence of a cyclopropyl group and an imidazole ring, both of which contribute to its biological activity.

Pharmacological Potential

Research indicates that 1-Cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)ethan-1-amine exhibits significant potential as a pharmacological agent. It has been studied for its role in inhibiting specific biological targets, such as MmpL3 (mycobacterial membrane protein large 3), which is crucial for the survival of certain pathogenic bacteria. Inhibition of MmpL3 can lead to the development of new treatments for nontuberculous mycobacterial infections .

Drug Design and Development

The compound serves as a valuable scaffold in the design of new drugs. Its unique structural features allow for modifications that can enhance efficacy and reduce toxicity. Structure-based drug design techniques are employed to refine this compound into more potent derivatives. For example, computational modeling has been utilized to predict binding affinities and optimize interactions with biological targets.

Biochemical Studies

In biochemical research, this compound is utilized to study ligand-receptor interactions. Its ability to bind selectively to certain receptors makes it an ideal candidate for exploring mechanisms of action in cellular pathways. This application is crucial for understanding drug-receptor dynamics and optimizing therapeutic interventions.

Case Study 1: MmpL3 Inhibition

A study published in ResearchGate focused on the inhibition of MmpL3 using various chemical scaffolds, including this compound. The findings demonstrated that modifications to the imidazole ring significantly enhanced binding affinity, suggesting a pathway for developing new antimycobacterial agents .

Case Study 2: Structure-Based Drug Design

In another study, researchers applied structure-based drug design principles to optimize derivatives of this compound. By utilizing molecular docking simulations, they identified key interactions that could be leveraged to improve therapeutic effects against targeted diseases. This approach highlighted the compound's versatility in drug development .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring plays a crucial role in its biological activity, allowing it to bind to enzymes and receptors, thereby modulating their function. This interaction can lead to various physiological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Impact

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Heterocycle Type Substituents/Modifications Key Properties/Applications References
Target Compound Imidazole Cyclopropyl, 1-methyl Research chemical; potential ligand
2-(2-Bromo-1H-benzimidazol-1-yl)ethan-1-amine Benzimidazole Bromo substituent Intermediate for bioactive molecules
1-(Cyclopropylmethyl)-1H-imidazol-2-amine Imidazole Cyclopropylmethyl on N1; amine at C2 Ligand in Mn(I) catalysis
(S)-1-(7-Methyl-1-phenyl-1H-benzimidazol-2-yl)ethan-1-amine Benzimidazole Phenyl, 7-methyl; chiral center Pharmaceutical intermediate
Isotonitazene Benzimidazole Nitro, propan-2-yloxy phenyl; N,N-diethyl Potent opioid NPS
1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine Benzimidazole Methylthio; propanamine chain Enhanced lipophilicity
Key Observations:

Benzimidazole derivatives (e.g., isotonitazene ) often exhibit higher receptor-binding affinity due to extended π-systems but face solubility challenges.

Substituent Effects :

  • Cyclopropyl in the target compound introduces strain and rigidity, which may enhance selectivity in biological targets or stabilize metal-ligand complexes (cf. cyclopropylmethyl in ).
  • Bromo () and methylthio () groups increase molecular weight and lipophilicity, influencing pharmacokinetics.

Chain Length and Chirality :

  • The ethanamine chain in the target compound is shorter than the propanamine chain in , affecting spatial orientation and binding pocket compatibility.
  • Chiral analogs like highlight the role of stereochemistry in biological activity, a factor unexplored in the target compound’s current data.

Physicochemical Properties

  • Solubility : The dihydrochloride salt form of the target compound () improves water solubility compared to free bases (e.g., ).
  • Stability : Cyclopropyl groups (target and ) enhance thermal stability but may increase susceptibility to ring-opening under acidic conditions.

Biological Activity

1-Cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)ethan-1-amine, a compound with the CAS number 1341582-52-2, is a novel organic molecule that has garnered attention for its potential biological activities. This compound features a cyclopropyl moiety and an imidazole ring, which are known to influence its interaction with biological targets. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.

The chemical structure of this compound can be represented by the following properties:

PropertyValue
Molecular Formula C₉H₁₂N₂
Molecular Weight 164.20 g/mol
IUPAC Name 1-cyclopropyl-2-(1-methylimidazol-2-yl)ethan-1-amine
InChI Key QHRXYPOWPWDWBN-UHFFFAOYSA-N

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. Its structural characteristics allow it to modulate biological pathways effectively, potentially leading to therapeutic effects.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For example, related compounds have shown significant inhibition against SARS-CoV-2 proteases with EC50 values in the low micromolar range, indicating potential as antiviral agents .

Antimicrobial Activity

Research has demonstrated that imidazole-containing compounds possess notable antimicrobial activity. In particular, derivatives of imidazole have shown effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for related compounds ranged from moderate to high efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's structural analogs have been evaluated for their anticancer properties. Studies indicate that certain derivatives demonstrate selective inhibition of cancer cell proliferation, with IC50 values suggesting effective cytotoxicity against specific cancer cell lines . The mechanism often involves targeting key signaling pathways critical for tumor growth and survival.

Study 1: Antiviral Efficacy

A study published in Nature investigated the antiviral efficacy of several imidazole derivatives against SARS-CoV-2. The most potent derivative exhibited an EC50 of 0.74 μM, comparable to established treatments like remdesivir .

Study 2: Antimicrobial Properties

In a comprehensive review of monomeric alkaloids, researchers evaluated the antimicrobial activity of various imidazole derivatives. The results indicated that certain compounds showed MIC values as low as 4.69 µM against Bacillus subtilis, highlighting their potential use in treating infections .

Study 3: Anticancer Potential

Another study focused on the structure–activity relationship (SAR) of imidazole derivatives revealed that modifications at specific positions significantly enhanced anticancer activity. The most promising candidates achieved IC50 values below 100 nM in various cancer cell lines .

Q & A

Q. What are the common synthetic routes for 1-Cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)ethan-1-amine?

Methodological Answer: The synthesis typically involves multi-step reactions starting from cyclopropane derivatives and imidazole precursors. A one-pot, two-step approach using manganese-based catalysts (e.g., Mn-PNN pincer complexes) under UV irradiation has been reported for analogous imidazole-containing ligands. Key steps include:

Cyclopropane functionalization : Alkylation or amination of cyclopropane derivatives.

Imidazole coupling : Suzuki-Miyaura or nucleophilic substitution to attach the 1-methylimidazole moiety.

Purification : Column chromatography or recrystallization in solvents like dichloromethane/n-heptane.
Reaction conditions (temperature, solvent, catalyst) must be optimized to minimize side products .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer: Characterization involves:

  • Spectroscopy :
    • NMR : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm connectivity and stereochemistry.
    • IR : Identification of amine (-NH2_2) and imidazole (C=N) stretching frequencies.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Single-crystal diffraction data collected at 100 K with Mo-Kα radiation provides bond lengths/angles and spatial arrangement .

Q. What are the optimal storage conditions to ensure compound stability?

Methodological Answer: Stability is maintained under:

  • Temperature : 2–8°C in airtight containers.
  • Light : Protect from direct sunlight to prevent photodegradation.
  • Humidity : Store in desiccators with silica gel.
    Decomposition risks arise from exposure to strong acids/alkalis or oxidizing agents. Stability testing via HPLC or TLC at intervals (e.g., 0, 3, 6 months) is recommended .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound in medicinal chemistry?

Methodological Answer: SAR analysis involves:

Derivatization : Synthesize analogs with modifications to the cyclopropane or imidazole groups.

In vitro assays : Test binding affinity (e.g., IC50_{50}) against target enzymes/receptors (e.g., kinases, GPCRs).

Computational modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes.

Statistical correlation : Use QSAR models to link structural descriptors (logP, polar surface area) with activity. For example, electron-withdrawing groups on the imidazole ring may enhance potency in enzyme inhibition .

Q. How can catalytic hydrogenation be applied in the synthesis of derivatives?

Methodological Answer: Mn-PNN pincer catalysts enable selective hydrogenation under mild conditions (e.g., 50°C, 20 bar H2_2). Key steps:

Substrate preparation : Introduce reducible groups (e.g., nitriles, amides) into the parent compound.

Catalyst activation : Pre-treat Mn complexes with H2_2 to generate active species.

Reaction monitoring : Use 1H^1H NMR or GC-MS to track conversion.
This method achieves >90% yield for hydrogenated imidazole derivatives while preserving stereochemistry .

Q. How should researchers address contradictions in toxicological data across studies?

Methodological Answer: Contradictions (e.g., carcinogenicity classifications) require:

Data harmonization : Compare testing protocols (dose, exposure duration, model organisms).

Meta-analysis : Pool data from multiple studies (e.g., IARC, ACGIH) using statistical tools (RevMan, R).

Mechanistic studies : Assess genotoxicity (Ames test, comet assay) and oxidative stress markers (ROS levels).
For this compound, current SDS data indicate no carcinogenicity (IARC Group 3), but conflicting in vitro results necessitate further validation .

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